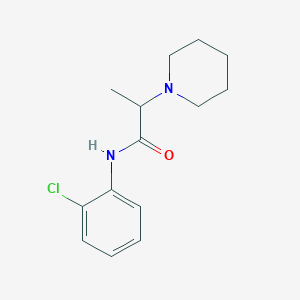
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide, commonly known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.82 g/mol. This compound has been shown to have several beneficial effects on the human body, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of the tooth enamel. CPP-ACP also helps to inhibit the growth of bacteria that cause tooth decay by disrupting their cell walls and preventing their attachment to the tooth surface.
Biochemical and Physiological Effects
CPP-ACP has been shown to have several biochemical and physiological effects on the human body. In addition to its dental applications, CPP-ACP has been studied for its potential use in treating osteoporosis, as it can increase bone density and prevent bone loss. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for treating various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-ACP has several advantages for use in lab experiments, including its ease of synthesis and its ability to effectively transport drugs to specific target sites in the body. However, CPP-ACP also has some limitations, including its low stability in acidic environments and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on CPP-ACP. One area of interest is the development of new drug delivery systems using CPP-ACP, as this compound has shown great promise in effectively transporting drugs to specific target sites in the body. Another area of interest is the development of new dental treatments using CPP-ACP, as this compound has been shown to have significant effects on preventing and treating dental caries. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in other fields of scientific research.
Méthodes De Synthèse
CPP-ACP can be synthesized using several methods, with the most common method being the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile. The resulting product is then purified using recrystallization techniques. Other methods include the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionamide and the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile and subsequent hydrolysis.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPP-ACP is in the field of dentistry. CPP-ACP has been shown to have a significant effect on preventing and treating dental caries, as it can remineralize the tooth enamel and inhibit the growth of bacteria that cause tooth decay. CPP-ACP has also been studied for its potential use as a drug delivery system, as it can effectively transport drugs to specific target sites in the body.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(17-9-5-2-6-10-17)14(18)16-13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXXDGTZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

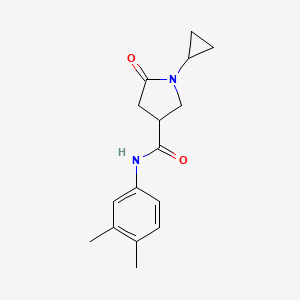
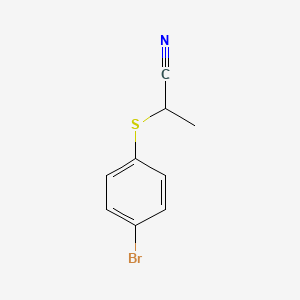
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
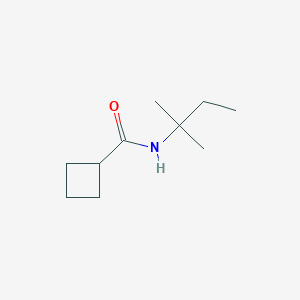
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
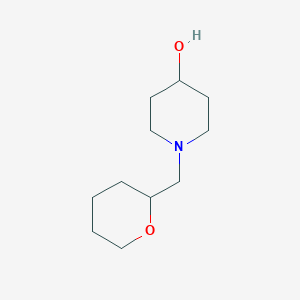
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)